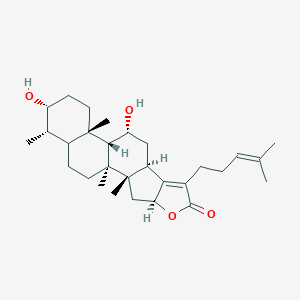
5,6,7,8-Tetrahydroquinazolin-4-ol
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinazolin-4-ol is a chemical compound that serves as a core structure for various synthetic derivatives with potential biological activities. The compound is characterized by a tetrahydroquinazoline backbone, which is a bicyclic system consisting of a benzene ring fused to a tetrahydropyrimidine ring. This structural motif is of interest in medicinal chemistry due to its presence in compounds with diverse pharmacological properties.
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinazolin-4-ol derivatives has been explored through various methods. One approach involves the lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolin-8-ol to yield enantiomerically pure compounds . Another method utilizes α-aminoamidines to react with bis-benzylidene cyclohexanones under mild conditions, leading to excellent yields and providing a new series of derivatives . Additionally, a one-pot synthesis involving Ugi-azide reactions followed by a Palladium-catalyzed azide-isocyanide cross-coupling/cyclization reaction has been reported for the preparation of 4-tetrazolyl-3,4-dihydroquinazoline derivatives .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroquinazolin-4-ol derivatives has been characterized by various analytical techniques. For instance, X-ray diffraction analysis has been used to determine the crystal structure of new tetrahydroisoquinoline derivatives, providing insight into the three-dimensional arrangement of atoms within the molecules .
Chemical Reactions Analysis
5,6,7,8-Tetrahydroquinazolin-4-ol derivatives undergo a variety of chemical reactions that allow for further functionalization of the core structure. These reactions include mesylation, substitution with azides, thioacetates, and dimethyl malonate anions, as well as benzylamine to yield substituted products . The compounds can also undergo intramolecular Thorpe–Zeigler cyclization to form tetrahydrothieno[2,3-c]isoquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinazolin-4-ol derivatives are influenced by the substituents attached to the core structure. For example, the introduction of trifluoromethyl groups has been shown to yield compounds with valuable chemotypes in medicinal chemistry due to the presence of a metabolically-stable CF3 group . The derivatives also exhibit a range of biological activities, including antiparasitic and antitumor properties, as well as the potential to inhibit HBV capsid assembly .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds :
- 5,6,7,8-tetrahydroquinazolin-4-ol is used in synthesizing various novel compounds, such as 8-diaminomethylene derivatives, which are useful for preparing boron chelate complexes (Dorokhov & Present, 1994).
- It is instrumental in synthesizing heterocyclic analogues like tetrahydroquinazolines, tetrahydroindazoles, and tetrahydrobenzothiazoles, showing high affinity and selectivity for the dopamine D3 receptor (Avenell et al., 1999).
Biological Activities and Medical Research :
- Research has shown that derivatives of 5,6,7,8-tetrahydroquinazolin-4-ol, such as 2,4-diaminotetrahydroquinazolines, act as nonclassical inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii and Toxoplasma gondii, and have antitumor properties (Gangjee et al., 1995).
- Certain derivatives have also shown significant inhibitory concentrations against Plasmodium falciparum, a malaria-causing parasite, suggesting their potential as antimalarial agents (Ommeh et al., 2004).
Development of Pain Treatment Medications :
- Tetrahydroquinazoline derivatives have been evaluated as selective sigma-1 receptor antagonists, suggesting their potential use in pain treatment (Lan et al., 2016).
Potential in Treating Multidrug-Resistant Tuberculosis :
- Recent studies indicate that certain synthesized derivatives of 5,6,7,8-tetrahydroquinazoline show high binding affinity toward essential enzymes of Mycobacterial tuberculosis, highlighting their potential as new antitubercular agents against multidrug-resistant strains (Snizhko et al., 2022).
Chemical Synthesis and Green Chemistry :
- Tetrahydroquinazolines are also part of research focused on green chemistry, with new, eco-friendly approaches for constructing multi-functionalized benzenes being explored (Damera & Pagadala, 2023).
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-6-3-1-2-4-7(6)9-5-10-8/h5H,1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGSBIJEQBQFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172707 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinazolin-4-ol | |
CAS RN |
19178-19-9 | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019178199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



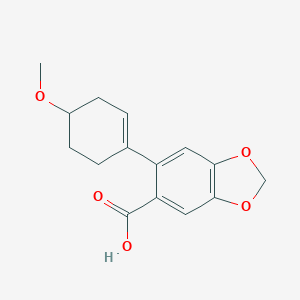
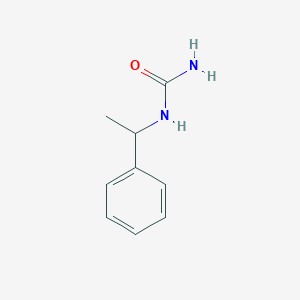
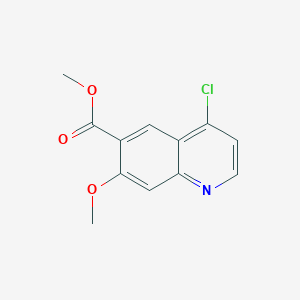
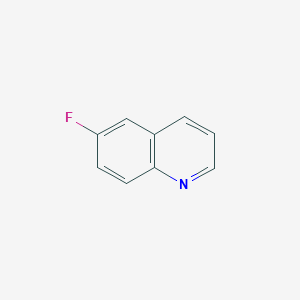
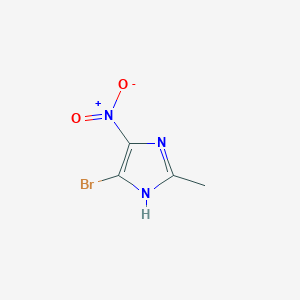

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)
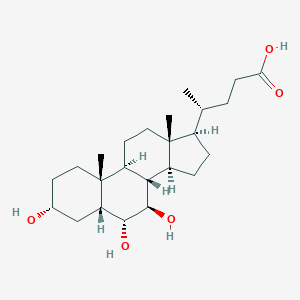
![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)
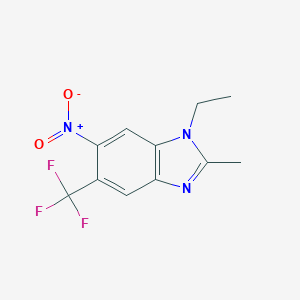


![N-[(Z)-ethylideneamino]-N-propan-2-ylpropan-2-amine](/img/structure/B108501.png)
